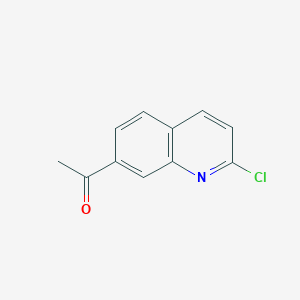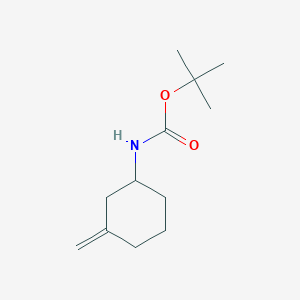
N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is known for its potent euphoric and stimulant effects, which make it a popular drug of abuse. However, it has also gained attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Organic Synthesis
tert-Butyl (3-methylenecyclohexyl)carbamate: is utilized in organic synthesis, particularly in the preparation of complex molecules. Its structure allows for selective reactions at the methylene group, facilitating the construction of cyclohexyl rings which are common in natural products and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for drug development. The tert-butyl carbamate (Boc) group is a common protecting group for amines, which is crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs). The Boc group can be removed under mild acidic conditions, making it a versatile tool in the synthesis of a wide range of medicinal compounds .
Peptide Synthesis
The Boc group is extensively used in peptide synthesis. It protects the amine functionality during the coupling of amino acids, which is a fundamental step in producing peptides and proteins. This protection strategy is especially important in solid-phase peptide synthesis, where the Boc group ensures the correct sequence is assembled .
Material Science
N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester: can be employed in the development of new materials. Its unique structure could be incorporated into polymers to enhance their properties, such as thermal stability or rigidity. Research in this area explores the potential of incorporating such esters into polymer backbones .
Bioconjugation
This compound may also find applications in bioconjugation techniques. The Boc-protected amine can be used to link biomolecules with other chemical entities, which is useful in creating targeted drug delivery systems or diagnostic tools. The specificity of the Boc group’s deprotection allows for controlled conjugation reactions .
Environmental Chemistry
In environmental chemistry, tert-Butyl (3-methylenecyclohexyl)carbamate could be used in the analysis and removal of contaminants. Its chemical properties might allow it to bind selectively to certain pollutants, aiding in their extraction and analysis from environmental samples .
Propriétés
IUPAC Name |
tert-butyl N-(3-methylidenecyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-6-5-7-10(8-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIJEJSTDCDUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(=C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylenecyclohexyl)-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



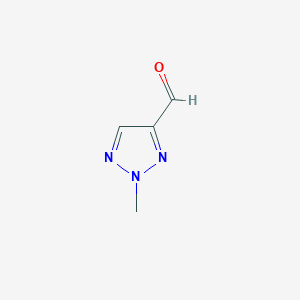

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)
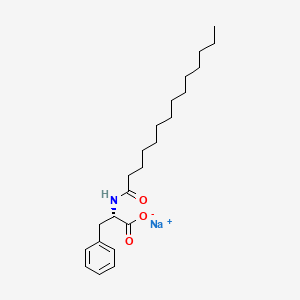
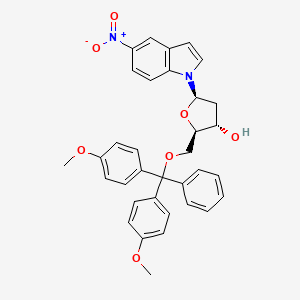
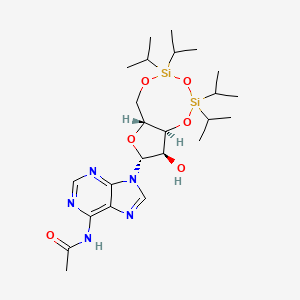
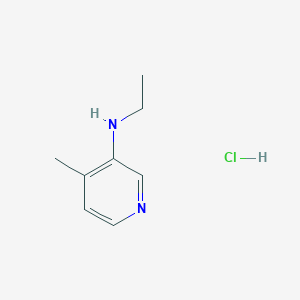
![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)
